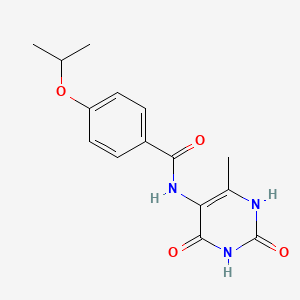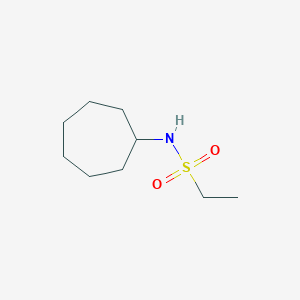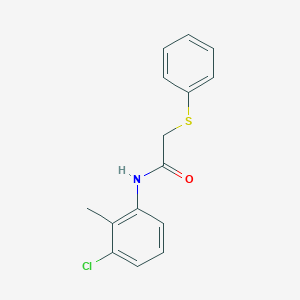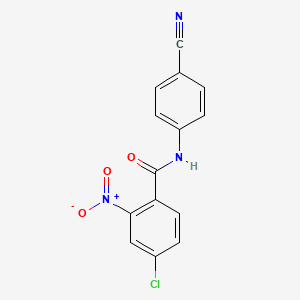
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-4-isopropoxybenzamide, commonly known as DRB (5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole), is a synthetic compound that has been widely used in scientific research. DRB has been reported to have various biochemical and physiological effects, making it a valuable tool for investigating different cellular processes.
作用機序
DRB works by inhibiting the activity of RNA polymerase II, which is involved in the transcription of mRNA. It binds to the active site of RNA polymerase II and prevents the elongation of RNA chains. This leads to the inhibition of transcription and the accumulation of short RNA fragments.
Biochemical and Physiological Effects:
DRB has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of telomerase and inducing DNA damage. DRB has also been reported to inhibit the replication of HIV-1 by inhibiting the transcription of viral RNA. Additionally, DRB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
DRB has several advantages as a research tool. It is a potent and selective inhibitor of RNA polymerase II, which allows for the specific inhibition of transcription. Additionally, DRB is stable and can be easily synthesized in the laboratory. However, DRB has some limitations. It has been reported to have off-target effects on other cellular processes, which can complicate the interpretation of results. Additionally, DRB can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of DRB in scientific research. One potential application is in the study of epigenetic regulation. DRB has been shown to affect histone modifications and chromatin structure, which suggests that it may have a role in the regulation of gene expression through epigenetic mechanisms. Additionally, DRB may have potential as a therapeutic agent for cancer and viral infections. Further research is needed to fully understand the potential of DRB in these areas.
合成法
DRB is synthesized by reacting 5,6-dichlorobenzimidazole with isopropoxyamine in the presence of a base, followed by reaction with ribose and phosphorylation. This method has been well-established and is commonly used in laboratories.
科学的研究の応用
DRB has been extensively used in scientific research as a tool to investigate various cellular processes. It has been reported to inhibit RNA polymerase II, which is involved in the transcription of mRNA. DRB has been used to study the transcriptional regulation of genes and the mechanism of RNA processing. Additionally, DRB has been used to investigate the role of RNA polymerase II in DNA damage repair and the regulation of telomerase activity.
特性
IUPAC Name |
N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-8(2)22-11-6-4-10(5-7-11)13(19)17-12-9(3)16-15(21)18-14(12)20/h4-8H,1-3H3,(H,17,19)(H2,16,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKMUMZRTNOAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-4-propan-2-yloxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5801638.png)



![3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5801684.png)
![N-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5801689.png)
![1-isopropyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5801696.png)




![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)